molecular formula C24H21N3O4 B2542994 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-66-8

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2542994
CAS No.: 899746-66-8
M. Wt: 415.449
InChI Key: KRRFOTDEJVEEIY-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]oxazine core fused to a benzo[e] ring. Key substituents include:

  • Benzo[d][1,3]dioxol-5-yl: An electron-rich aromatic moiety known to enhance metabolic stability and binding affinity in medicinal chemistry .
  • Ethoxy group (7-position): Likely increases lipophilicity, influencing membrane permeability and solubility .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-28-21-8-5-6-16-19-13-18(15-9-10-20-22(12-15)30-14-29-20)26-27(19)24(31-23(16)21)17-7-3-4-11-25-17/h3-12,19,24H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRFOTDEJVEEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.45 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values were found to be 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent antiproliferative activity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms were explored through various assays:
    • EGFR Inhibition : The compound was shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation.
    • Apoptosis Assessment : Annexin V-FITC assays revealed that the compound induces apoptosis in cancer cells through the mitochondrial pathway by regulating proteins such as Bax and Bcl-2.
    • Cell Cycle Analysis : The compound affects the cell cycle progression, leading to cell cycle arrest in the G0/G1 phase.

Structure-Activity Relationship (SAR)

Studies on related compounds suggest that modifications to the structure can enhance biological activity. For example:

  • The introduction of substituents at specific positions can significantly increase receptor affinity and selectivity for cancer cells over normal cells .

Data Tables

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to the target molecule:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activity. The results showed promising cytotoxic effects against multiple cancer cell lines while being non-toxic to normal cells .
  • Benzodiazepine Analogues : Research on benzodiazepine analogues highlighted their interaction with benzodiazepine receptors and peripheral benzodiazepine receptors (PBR), suggesting that similar structural motifs may enhance therapeutic efficacy in treating anxiety and seizures while also displaying anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Longer Alkoxy Chains : The target’s ethoxy group (logP ~1.5–2.0) balances lipophilicity and solubility better than butoxy/propoxy analogs (logP ~3.5–4.0), which may suffer from poor aqueous solubility .
  • Pyridin-2-yl vs.
  • Halogenation (Cl/Br) : Chloro substituents (e.g., 7,9-dichloro analog) increase electronegativity, enhancing binding to electron-rich enzyme pockets but may elevate toxicity risks .

Bioavailability Considerations

  • All analogs, including the target, comply with Lipinski’s Rule of Five and Veber’s criteria (molecular weight <500 Da, hydrogen-bond donors/acceptors ≤5/10, topological polar surface area <140 Ų), suggesting favorable oral absorption .

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